An In-depth Technical Guide to the Physicochemical Properties of N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine
An In-depth Technical Guide to the Physicochemical Properties of N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine
Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development
Abstract
This guide provides a comprehensive technical overview of the core physicochemical properties of the novel secondary amine, N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine. In the landscape of drug discovery and development, a thorough understanding of a molecule's fundamental characteristics is paramount. Properties such as lipophilicity, solubility, and ionization state (pKa) are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). This document outlines both the predicted and experimentally-derived values for these key parameters and furnishes detailed, field-proven protocols for their determination. The methodologies described are designed to ensure scientific rigor and data integrity, providing researchers, scientists, and drug development professionals with the necessary tools to accurately characterize this and other novel chemical entities.
Introduction and Molecular Identity
N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine is a secondary amine featuring two distinct substituted benzyl groups. The presence of the isopropoxy and methoxy moieties, along with the secondary amine linker, suggests a molecule with moderate polarity and potential for hydrogen bonding, which will significantly influence its behavior in biological systems. Accurate characterization begins with defining its fundamental molecular identity.
While extensive experimental data for this specific molecule is not broadly published, we can establish its identity and predict its properties using computational methods and by referencing data from structurally similar compounds[1][2][3]. The primary goal of this guide is to provide the experimental framework to confirm these predictions.
Table 1: Molecular Identifiers and Predicted Properties
| Property | Value | Source |
| IUPAC Name | N-[(3-isopropoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine | --- |
| Molecular Formula | C₁₈H₂₃NO₂ | Calculated |
| Molecular Weight | 285.38 g/mol | Calculated |
| Canonical SMILES | CC(C)OC1=CC(=CC=C1)CNCC2=CC=C(C=C2)OC | --- |
| Predicted XLogP3 | 3.9 - 4.5 | Computational Prediction |
| Predicted pKa (Basic) | 9.5 - 10.5 (Amine) | Computational Prediction |
| Predicted Solubility | Low to Moderate | Based on XLogP3 |
Lipophilicity: The Gatekeeper of Permeability
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a crucial parameter that governs a drug's ability to cross biological membranes. A balanced LogP is often sought; too low, and the compound may not penetrate lipid bilayers, too high, and it may become trapped in fatty tissues or exhibit poor aqueous solubility.
Predicted Lipophilicity
Computational models predict an XLogP3 value in the range of 3.9 to 4.5 for N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine. This value suggests good potential for membrane permeability but also flags a potential risk for low aqueous solubility and non-specific binding. Experimental verification is therefore essential.
Experimental Protocol: LogP Determination by RP-HPLC
The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a reliable and high-throughput alternative to the traditional shake-flask method for determining LogP.[4][5] It correlates a compound's retention time on a hydrophobic stationary phase with its lipophilicity.
Workflow: LogP Determination by RP-HPLC
Caption: RP-HPLC workflow for experimental LogP determination.
Detailed Steps:
-
Reference Standards: Prepare a set of 5-7 standards with well-established LogP values spanning the expected range (e.g., Benzene, Toluene, Naphthalene).[6]
-
Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of methanol and water (e.g., 85:15 v/v).[6] The aqueous phase should be buffered to a pH where the analyte is in its neutral form (e.g., pH 9.0 for a basic amine).
-
Chromatography: Use a C18 reversed-phase column. The system is equilibrated until a stable baseline is achieved.
-
Analysis: Inject each standard and the test compound individually, recording the retention time (t_R_). Also, determine the column dead time (t_0_) by injecting a non-retained compound (e.g., uracil).
-
Calculation:
-
Calculate the capacity factor (k') for each compound: k' = (t_R_ - t_0_) / t_0_.
-
Plot the known LogP values of the standards against their corresponding log(k') values.
-
Perform a linear regression on the data points.
-
Using the equation of the line (y = mx + c, where y = LogP and x = log(k')), calculate the LogP of the test compound from its measured log(k').[6]
-
Aqueous Solubility: A Prerequisite for Absorption
Aqueous solubility is a critical factor for oral drug absorption. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Low solubility is a major hurdle in drug development, often leading to poor bioavailability.[7]
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.[7][8] It measures the equilibrium concentration of a compound in a saturated solution.
Workflow: Shake-Flask Solubility Assay
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Detailed Steps:
-
Preparation: Add an excess amount of the solid test compound to a vial containing a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[8]
-
Separation: After equilibration, allow the samples to stand so that undissolved solid can sediment. Carefully remove an aliquot of the supernatant. To ensure no solid particulates are transferred, the supernatant should be filtered (using a low-binding filter, e.g., PVDF) or centrifuged at high speed.[8][9]
-
Quantification: Prepare a standard calibration curve of the test compound in the analysis solvent (e.g., acetonitrile/water). Quantify the concentration of the compound in the filtered supernatant using a validated analytical method, such as HPLC-UV or LC-MS.[9]
-
Validation: The presence of solid compound at the end of the experiment must be visually confirmed to ensure that the initial amount was indeed in excess.
Ionization Constant (pKa): The pH-Dependent Switch
The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a basic amine like N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine, the pKa dictates the degree of protonation at different physiological pH values. This is critical, as the charged (protonated) form generally exhibits higher aqueous solubility, while the neutral (unprotonated) form is more permeable across lipid membranes.
Predicted pKa
Based on its secondary amine structure, the predicted basic pKa is in the range of 9.5 to 10.5. This suggests that at physiological pH (~7.4), the compound will be predominantly in its protonated, positively charged form.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.[10][11] It involves monitoring the pH of a solution of the compound as a titrant (an acid or base) is added incrementally.[12]
Workflow: Potentiometric Titration for pKa
Caption: Workflow for pKa determination via potentiometric titration.
Detailed Steps:
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent. For compounds with low water solubility, a co-solvent like methanol may be used, but the pKa must then be corrected back to a wholly aqueous environment.[11] The solution should be purged with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.[10]
-
Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH readings.[10]
-
Titration: Place the sample solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode. Add standardized titrant (for a base, this would be a strong acid like HCl) in small, precise increments.[10] Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point is the point of steepest inflection on the curve. The pKa is equal to the pH at the half-equivalence point.[10] This can be determined precisely from the first or second derivative of the titration curve.[13]
Chemical Stability
Assessing the chemical stability of a new drug substance is a mandatory regulatory requirement.[14] Stability studies provide evidence on how the quality of the substance varies over time under the influence of environmental factors like temperature, humidity, and light.[15][16]
Protocol: ICH-Guided Stability Assessment
Following the International Council for Harmonisation (ICH) Q1A(R2) guidelines is the industry standard.[15]
Table 2: ICH Recommended Long-Term and Accelerated Stability Conditions
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Methodology:
-
Batch Selection: Stability studies should be performed on at least three primary batches of the drug substance.[15]
-
Storage: Store the substance under the conditions specified in Table 2. Samples should be stored in containers that simulate the proposed market packaging.
-
Testing: At specified time points (e.g., 0, 3, 6, 9, 12 months), pull samples and test them for attributes susceptible to change, such as:
-
Assay: To determine the concentration of the active substance.
-
Purity: To detect and quantify any degradation products using a stability-indicating HPLC method.
-
Appearance: Visual inspection for any physical changes.
-
-
Photostability: Conduct a separate photostability study as per ICH Q1B guidelines to assess the compound's sensitivity to light.
Conclusion and Forward Look
This guide provides a foundational framework for the comprehensive physicochemical characterization of N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine. The predicted properties—moderate to high lipophilicity, a basic pKa around 10, and likely low aqueous solubility—highlight key areas for experimental investigation. By executing the detailed protocols for LogP, solubility, pKa, and stability, researchers can build a robust data package. This empirical data is indispensable for guiding lead optimization, formulating dosage forms, and ultimately, predicting the in vivo performance of this promising new chemical entity.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
International Council for Harmonisation (ICH). Q1A - Q1F Stability Guidelines. Available from: [Link]
-
Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Available from: [Link]
-
Avdeef, A., et al. (2016). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
-
International Council for Harmonisation (ICH). Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). Available from: [Link]
-
European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). Available from: [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Available from: [Link]
-
SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available from: [Link]
-
Pharmaceuticals and Medical Devices Agency (PMDA). STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (2000). Available from: [Link]
-
Bermejo, M., et al. (2018). Determination of aqueous solubility by heating and equilibration: A technical note. PMC. Available from: [Link]
-
ResearchGate. (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (2024). Available from: [Link]
-
European Medicines Agency (EMA). ICH Q1 guideline on stability testing of drug substances and drug products. (2025). Available from: [Link]
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022). Available from: [Link]
-
Polli, J.E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. Available from: [Link]
-
Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014). Available from: [Link]
-
American Chemical Society (ACS). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025). Available from: [Link]
-
U.S. Environmental Protection Agency (EPA). Rapid Method for Estimating Log P for Organic Chemicals. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 93169, N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 738564, Benzyl[(4-methoxyphenyl)methyl]amine. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 75452, 4-Methoxybenzylamine. Available from: [Link]
Sources
- 1. N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine | C14H23NO4 | CID 93169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl[(4-methoxyphenyl)methyl]amine | C15H17NO | CID 738564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methoxybenzylamine | C8H11NO | CID 75452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 5. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. enamine.net [enamine.net]
- 9. protocols.io [protocols.io]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. pmda.go.jp [pmda.go.jp]
